molecular formula C14H18N4O B4644337 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone

3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone

Katalognummer B4644337
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: VBMZNWYJGQINQQ-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as HDQ, is a synthetic compound that has been widely studied for its potential use in various fields of research. It is a quinoxaline derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In

Wirkmechanismus

The exact mechanism of action of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act through multiple pathways. One of the proposed mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation and cell proliferation.
Another proposed mechanism is the induction of apoptosis in cancer cells. 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can activate caspases, which are enzymes involved in the process of programmed cell death. This leads to the activation of apoptotic pathways and the eventual death of cancer cells.
Biochemical and Physiological Effects:
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It can also inhibit the activation of inflammatory signaling pathways, such as the NF-κB pathway. In addition, 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can scavenge free radicals and prevent oxidative damage to cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone is its wide range of biological activities. It can be used in various fields of research, including inflammation, oxidative stress, and cancer. In addition, it is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to the use of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are several future directions for 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone research. One area of research is the development of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone-based drugs for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, there is potential for 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone to be used in combination with other drugs for the treatment of cancer. Studies have shown that 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can enhance the anticancer effects of other drugs, such as cisplatin and doxorubicin. This makes it a potential candidate for combination therapy in cancer treatment.
Conclusion:
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It can be synthesized through a multistep reaction process and has been widely studied for its potential use in various fields of research. Although its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. There are several future directions for 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone research, including the development of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone-based drugs for the treatment of various diseases and the use of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone in combination therapy for cancer treatment.

Wissenschaftliche Forschungsanwendungen

3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively for its various biological activities. One of the major areas of research has been its anti-inflammatory effects. Studies have shown that 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory signaling pathways. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been found to exhibit antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells and tissues. This makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess antitumor activity. It can induce apoptosis in cancer cells and inhibit their proliferation and migration. This makes it a potential candidate for the development of anticancer drugs.

Eigenschaften

IUPAC Name

3-[(E)-2-hydrazinyl-3,3-dimethylbut-1-enyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-14(2,3)12(18-15)8-11-13(19)17-10-7-5-4-6-9(10)16-11/h4-8,18H,15H2,1-3H3,(H,17,19)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMZNWYJGQINQQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC1=NC2=CC=CC=C2NC1=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C\C1=NC2=CC=CC=C2NC1=O)/NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 2
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 3
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 4
Reactant of Route 4
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 5
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 6
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.